REACTION_CXSMILES
|
[CH:1]1([CH:6]=[CH:7][C:8]#[N:9])[CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[Cs+].[Cs+].[NH:16]1[CH:20]=[C:19]([C:21]2[C:22]3[CH:29]=[CH:28][N:27]([CH2:30][O:31][CH2:32][CH2:33][Si:34]([CH3:37])([CH3:36])[CH3:35])[C:23]=3[N:24]=[CH:25][N:26]=2)[CH:18]=[N:17]1>C(#N)C>[CH:1]1([CH:6]([N:16]2[CH:20]=[C:19]([C:21]3[C:22]4[CH:29]=[CH:28][N:27]([CH2:30][O:31][CH2:32][CH2:33][Si:34]([CH3:37])([CH3:36])[CH3:35])[C:23]=4[N:24]=[CH:25][N:26]=3)[CH:18]=[N:17]2)[CH2:7][C:8]#[N:9])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2.3|
|
Name
|
(3S)-cyclopentyl-3-{4-[7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl}propionitrile
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C=CC#N
|
Name
|
|
Quantity
|
84 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
cesium carbonate
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC(=C1)C=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC(=C1)C=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 24 to 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a four-neck 250 mL round bottom flask equipped with a stir bar
|
Type
|
ADDITION
|
Details
|
a mixture of E and Z isomers, 3.82 g, 31.5 mmol, 1.0 equiv) at room temperature
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature gradually
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a Celite pad
|
Type
|
CUSTOM
|
Details
|
to remove insoluble solids present in the reaction solution
|
Type
|
CONCENTRATION
|
Details
|
The filtrates were then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove about 40 mL of solvent
|
Type
|
ADDITION
|
Details
|
The concentrated solution was diluted with ethyl acetate (40 mL)
|
Type
|
WASH
|
Details
|
washed with 1 N aqueous HCl solution (40 mL)
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
WASH
|
Details
|
the aqueous acid wash solution
|
Type
|
EXTRACTION
|
Details
|
was back extracted with ethyl acetate (20 mL)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with 1 M aqueous sodium bicarbonate (NaHCO3) solution (45 mL) and 20% (w/w) brine solution (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic fraction was dried over magnesium sulfate (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C(CC#N)N1N=CC(=C1)C=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g | |
YIELD: PERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |